2-chloro-N-(4-propoxyphenyl)acetamide
Description
2-Chloro-N-(4-propoxyphenyl)acetamide is a chloroacetamide derivative characterized by a propoxyphenyl group attached to the nitrogen atom of the acetamide backbone and a chlorine substituent at the α-carbon. Chloroacetamides are widely used as intermediates in organic synthesis, particularly for constructing heterocycles (e.g., thiazoles, oxadiazoles) and bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-(4-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGQCMWVAGEMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-propoxyphenyl)acetamide typically involves the reaction of 4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The general reaction scheme is as follows:
[ \text{4-propoxyphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the compound in high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(4-propoxyphenyl)acetamide derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(4-propoxyphenyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and propoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparisons
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs): Compounds like 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide exhibit enhanced reactivity in nucleophilic substitutions due to the nitro group’s electron-withdrawing nature.
- Electron-Donating Groups (EDGs): The methoxy group in 2-chloro-N-(4-methoxyphenyl)acetamide increases electron density on the phenyl ring, stabilizing resonance structures and influencing hydrogen-bonding patterns in crystal lattices.
Biological Activity Antimicrobial Activity: Derivatives like 2-chloro-N-(benzothiazol-2-yl)acetamide and 2-chloro-N-alkyl/aryl acetamides show potent antibacterial and antifungal properties, attributed to the thiazole/alkyl groups enhancing membrane penetration. Anticancer Potential: Compounds such as 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide exhibit cytotoxicity against cancer cell lines (e.g., IC50 = 1.8 µM for Caco-2), with substituents like fluorophenoxy improving activity.
Physicochemical Properties
- Lipophilicity: The propoxy group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., fluoro or methoxy), affecting bioavailability.
- Melting Points: Substituents like sulfamoyl or nitro raise melting points due to stronger intermolecular forces (hydrogen bonding, dipole interactions).
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(4-propoxyphenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves a nucleophilic substitution reaction between 4-propoxyaniline and chloroacetyl chloride. A standard protocol (adapted from similar acetamide syntheses) uses dichloromethane (DCM) as the solvent and a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts . Key parameters include:
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Stoichiometry : A 1:1.1 molar ratio of 4-propoxyaniline to chloroacetyl chloride ensures complete conversion .
- Purification : Crude products are often recrystallized from ethanol/water mixtures, achieving >85% purity. Yield optimization requires precise control of these variables .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous chloroacetamides, SCXRD reveals:
- Hydrogen bonding : The amide N–H forms intermolecular bonds with carbonyl oxygens (N–H···O, ~2.0 Å), creating chains along the crystallographic c-axis .
- Intramolecular interactions : C–H···O bonds (e.g., between the chloroacetamide methylene and carbonyl oxygen) stabilize planar conformations .
- Packing : Propoxyphenyl substituents influence π-π stacking distances (3.5–4.0 Å), affecting solubility and melting points .
Q. What preliminary biological screening assays are used to evaluate its bioactivity?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-negative (Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) strains, with MIC values compared to ciprofloxacin .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices (IC50/MIC ratios >10 indicate low toxicity) .
- Enzyme inhibition : Fluorescence-based assays target enzymes like serine proteases or acetylcholinesterase, measuring IC50 values .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
Advanced strategies include:
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during amide bond formation, achieving >90% ee .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction times (from 6 h to 30 min) and side products .
- Green solvents : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Q. How can contradictions in reported antibacterial activity (e.g., strain-specific efficacy) be resolved?
Discrepancies arise from:
- Efflux pump variability : K. pneumoniae overexpressing AcrAB-TolC pumps show reduced susceptibility (MIC increases 8-fold); use efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm .
- Biofilm formation : Biofilm-embedded cells exhibit 4–16× higher MICs. Combine with biofilm-disrupting agents (e.g., DNase I) .
- Resistance gene profiling : Whole-genome sequencing identifies β-lactamase (blaCTX-M) or carbapenemase (blaKPC) co-expression, necessitating combination therapies .
Q. What computational and experimental methods elucidate its interaction with biological targets?
- Molecular docking : Simulate binding to E. coli FabH (β-ketoacyl-ACP synthase III), identifying key residues (e.g., His244) forming hydrogen bonds with the acetamide carbonyl .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (KD = 1.2 µM) and entropy-driven binding for serotonin transporter (SERT) inhibition .
- Metabolomics : LC-MS/MS profiles reveal disruption of bacterial lipid A biosynthesis in treated P. aeruginosa, validating target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
